molecular formula C23H17ClN2O2 B11471846 N-(4-chlorobenzyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

N-(4-chlorobenzyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

Cat. No.: B11471846
M. Wt: 388.8 g/mol
InChI Key: RVHPGAVHMBZRQA-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a 4-chlorobenzyl group, an oxo group, and a phenyl-indole moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide typically involves the reaction of 4-chlorobenzylamine with 2-oxo-2-(2-phenyl-1H-indol-3-yl)acetic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and the use of an organic solvent like dichloromethane or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The 4-chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorobenzyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is unique due to its specific structural features, such as the 4-chlorobenzyl group and the phenyl-indole moiety. These structural elements contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H17ClN2O2

Molecular Weight

388.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

InChI

InChI=1S/C23H17ClN2O2/c24-17-12-10-15(11-13-17)14-25-23(28)22(27)20-18-8-4-5-9-19(18)26-21(20)16-6-2-1-3-7-16/h1-13,26H,14H2,(H,25,28)

InChI Key

RVHPGAVHMBZRQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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